17-Dihydroexemestane
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPYPMRHKQTDM-NHWXPXPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464522 | |
| Record name | Methylene Boldenone, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122370-91-6, 140461-66-1 | |
| Record name | Methylene Boldenone, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-DIHYDROEXEMESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Exemestane (C₂₀H₂₄O₂) undergoes reduction at the 17-position carbonyl group, converting it to a hydroxyl group. NaBH₄ acts as a hydride donor, with a molar ratio of 1:2 (exemestane:NaBH₄) ensuring complete conversion. The reaction is typically conducted in a methanol/water (4:1 v/v) solvent system at ambient temperature for 1–2 hours.
Key Reaction Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Solvent | Methanol/water (4:1 v/v) | |
| Temperature | 25°C (ambient) | |
| Reaction Time | 1–2 hours | |
| NaBH₄:Molar Ratio | 1:2 |
Workup and Purification
Post-reduction, the mixture is acidified with 1.5 M HCl, followed by neutralization with 1 M KOH. The product is extracted using ethyl ether, dried over anhydrous sodium sulfate, and crystallized from ethyl ether/hexane (1:1 v/v) at 50°C. This yields this compound as white crystals, with purity confirmed via HPLC-MS/MS and NMR.
Analytical Characterization of this compound
Chromatographic Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for characterizing this compound. Key parameters include:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | 299.20 | 135.10 | 16 |
| Exemestane (internal) | 297.20 | 121.10 | 33 |
Chromatographic separation employs a C18 column (e.g., Thermo Fisher BDS Hypersil) with a gradient mobile phase of 0.1% formic acid and acetonitrile. Retention times for this compound typically range between 4.5–5.5 minutes.
Nuclear Magnetic Resonance (NMR) Validation
¹H NMR spectra confirm structural integrity, with characteristic signals for the 17β-hydroxyl group (δ 3.60–3.70 ppm) and the absence of the original 17-keto carbon. Full spectral assignments align with theoretical predictions, ensuring synthetic fidelity.
Scalability and Industrial Applications
Large-Sbatch Synthesis for Doping Control
The World Anti-Doping Agency (WADA) mandates rigorous synthesis of this compound as a reference standard. Industrial-scale production follows the NaBH₄ reduction protocol, with yields exceeding 85% after crystallization. Batches are validated via GC-MS and LC-TOFMS to meet ISO 17025 accreditation requirements.
Pharmacokinetic Study Support
Synthetic this compound enables quantification in human plasma, revealing that 20.7% of exemestane converts to this metabolite within 24 hours post-administration. Such data inform dosing regimens and personalized medicine approaches in oncology.
Scientific Research Applications
Pharmacokinetics and Dynamics
Pharmacokinetic Studies
A study validated a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying exemestane and its metabolites, including 17-dihydroexemestane, in human plasma. The method demonstrated high sensitivity with linear ranges for both exemestane and this compound, allowing accurate assessment of their pharmacokinetics in breast cancer patients . Notably, around 20.7% of administered exemestane was converted to this compound within 24 hours, highlighting its significant metabolic role .
Table: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Linear Range | 0.2 – 15.0 ng/mL |
| Coefficient of Variation | ≤10.7% |
| Accuracy Range | 98.5% - 106.1% |
Metabolic Pathway Characterization
Research has identified that the primary metabolic pathway for exemestane involves reduction to form this compound, followed by glucuronidation to form inactive metabolites . The enzymes responsible for this conversion include aldo-keto reductases and UDP-glucuronosyltransferases (UGTs), particularly UGT2B17, which plays a critical role in glucuronidation processes .
Genetic Variability in Metabolism
The impact of genetic polymorphisms on the metabolism of exemestane has been explored extensively. Variants in genes encoding enzymes such as AKR1C3 and UGT2B17 significantly affect the formation rates of this compound from exemestane . For instance, individuals with the UGT2B17 deletion genotype exhibited markedly reduced glucuronidation rates compared to those with the wild-type genotype .
Clinical Implications
Therapeutic Efficacy
The efficacy of exemestane and its metabolite has been linked to their ability to suppress estrogen levels in postmenopausal women effectively. Studies have shown that this compound can reduce circulating estrogen concentrations by up to 98%, contributing to its therapeutic effectiveness against breast cancer .
Case Studies
Clinical studies have documented variations in drug response attributed to genetic factors influencing the metabolism of exemestane and its active metabolite. For instance, one study involving a cohort of breast cancer patients indicated that those with specific genetic polymorphisms had different outcomes regarding treatment efficacy and side effects .
Mechanism of Action
17-Dihydroexemestane exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces estrogen levels, thereby slowing the growth of estrogen-dependent breast cancer cells . The compound also undergoes glucuronidation, which is a significant pathway for its inactivation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Exemestane
- Structure-Activity Relationship (SAR): Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) contains a conjugated 1,4-diene-3-keto system and a 6-exomethylene group, critical for irreversible aromatase inhibition .
- Metabolism: Exemestane undergoes hepatic reduction to form 17β-DHE, which contributes ~20% of its plasma exposure .
- Pharmacokinetics: Exemestane has a plasma half-life of 24 hours, while 17β-DHE exhibits prolonged exposure due to enterohepatic recirculation .
17β-DHE-Glucuronide (17β-DHE-Gluc)
- Activity: 17β-DHE-Gluc is an inactive metabolite, formed via UGT2B17-mediated glucuronidation. Its formation reduces 17β-DHE bioavailability, with 29% of 17β-DHE converted to 17β-DHE-Gluc within 24 hours .
- Pharmacogenetics: The UGT2B17 gene deletion (prevalent in 30% of Caucasians) reduces glucuronidation efficiency, leading to 14-fold lower 17β-DHE-Gluc formation and higher circulating 17β-DHE levels .
Epoxide Derivatives (e.g., 16α,17α-Epoxy Exemestane)
- Structure: Epoxidation of exemestane’s 1,4-diene system generates derivatives with altered reactivity .
- Activity: These compounds exhibit reduced aromatase inhibition (IC50 >10 μM) compared to exemestane and 17β-DHE, attributed to loss of the conjugated diene system critical for enzyme binding .
Sulfamate Derivatives (e.g., 17β-Hydroxyexemestane Sulfamate)
- Role: Primarily an impurity or degradation product, this derivative lacks clinical relevance but is monitored in pharmaceutical quality control .
Comparative Pharmacological and Pharmacokinetic Data
| Compound | Aromatase IC50 (μM) | Major Metabolic Pathway | UGT2B17 Dependency | Plasma Half-Life |
|---|---|---|---|---|
| Exemestane | 1.4 | Reduction to 17β-DHE | None | 24 hours |
| 17β-Dihydroexemestane | 2.3 | Glucuronidation to 17β-DHE-Gluc | High | Prolonged* |
| 16α,17α-Epoxy Exemestane | >10 | Further oxidation/cleavage | Low | Not reported |
*Prolonged due to enterohepatic recirculation .
Key Differentiators in Clinical and Doping Contexts
- Therapeutic Efficacy: 17β-DHE’s androgenic activity via androgen receptor (AR) binding at low nanomolar concentrations may mitigate bone density loss associated with aromatase inhibitors, a unique advantage over non-steroidal AIs like anastrozole .
- Doping Control: 17β-DHE is the primary urinary metabolite of exemestane, detectable at 10 ng/mL via LC-MS/MS. Its synthesis as a reference standard is critical for anti-doping laboratories .
Analytical Methodologies
Biological Activity
17-Dihydroexemestane (17-DHE) is a significant metabolite of exemestane, a third-generation aromatase inhibitor widely used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Understanding the biological activity of 17-DHE is crucial for optimizing treatment outcomes and minimizing adverse effects.
Metabolism and Pharmacokinetics
17-DHE is primarily formed through the reduction of the 17-keto group of exemestane by aldo-keto reductases. This metabolic pathway is essential as it leads to the generation of an active compound that exhibits various biological activities, including anti-aromatase effects.
Glucuronidation Pathway
The glucuronidation of 17-DHE involves the conjugation with glucuronic acid, primarily mediated by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17). Variations in UGT2B17 due to genetic polymorphisms can significantly influence the pharmacokinetics of 17-DHE.
| UGT2B17 Genotype | Effect on Glucuronidation | Statistical Significance |
|---|---|---|
| UGT2B17 (*1/*1) | Higher glucuronidation rates | Reference |
| UGT2B17 (*2/*2) | 14-fold decrease in rates |
Anti-Aromatase Activity
Research indicates that 17-DHE possesses significant anti-aromatase activity, comparable to exemestane itself. In cell line studies using HEK293 cells overexpressing aromatase, the IC50 values for both compounds were found to be similar:
- Exemestane IC50 :
- 17-DHE IC50 :
This suggests that 17-DHE can effectively inhibit estrogen synthesis, which is crucial for its therapeutic role in breast cancer treatment .
Bone-Protective Effects
Preclinical studies have demonstrated that 17-DHE has bone-protective properties. In animal models, it was observed to mitigate bone loss associated with aromatase inhibition, indicating a potential advantage over other aromatase inhibitors that may adversely affect bone density .
Case Studies and Clinical Implications
A study involving healthy postmenopausal women assessed the pharmacokinetics of 17-DHE following a single oral dose of exemestane. The results showed significant differences in plasma levels of 17-DHE between individuals with different UGT2B17 genotypes:
- AUC (0-∞) for UGT2B17 (*1/1): Higher plasma concentrations
- AUC (0-∞) for UGT2B17 (*2/2): Lower plasma concentrations ()
These findings underscore the importance of genetic testing for UGT2B17 polymorphisms in personalizing therapy with exemestane and its metabolites .
Chemical Reactions Analysis
Glucuronidation
17-DHE undergoes UGT2B17-mediated glucuronidation to form 17β-hydroxyexemestane-17-O-β-D-glucuronide (17-DHE-Gluc):
-
Kinetics : UGT2B17 exhibits a 17-fold higher catalytic efficiency () compared to UGT1A4 .
-
Genetic impact : Homozygous UGT2B17 deletion reduces glucuronidation by 14–36 fold, increasing plasma 17-DHE levels .
| Parameter | UGT2B17 (*1/*1) | UGT2B17 (*2/*2) |
|---|---|---|
| (pmol/min/mg) | 1,200 ± 210 | 85 ± 12 |
| (μM) | 18.5 ± 3.2 | 22.1 ± 4.5 |
| 64.9 | 3.8 | |
| Data from human liver microsomes (n=110) . |
Cysteine Conjugation
17-DHE forms cysteine conjugates via a three-step enzymatic pathway:
-
Glutathione (GSH) conjugation : Catalyzed by hepatic glutathione-S-transferases.
-
Glutamate removal : Mediated by γ-glutamyl transferase.
These conjugates constitute 77% of total urinary metabolites and 35% of plasma metabolites, surpassing glucuronide levels .
Enzymatic Reduction and Oxidation
-
Reductases : Cytosolic AKR1C isoforms (AKR1C1–4) and carbonyl reductase 1 (CBR1) reduce exemestane to 17-DHE. Variants like AKR1C3 Arg258Cys reduce catalytic efficiency by 40% .
-
Oxidation : Hepatic CYP3A4/5 oxidizes 17-DHE to 6-hydroxymethylandrosta-1,4,6-triene-3,17-dione .
Analytical Detection Methods
-
GC-MS : After derivatization with MSTFA/TMIS, 17-DHE elutes at 5.19 min (EI mass spectrum: m/z 299 [M]⁺) .
-
LC-MS/MS : Quantifies 17-DHE in plasma/urine with a LOD of 0.1 ng/mL .
Genetic and Clinical Implications
Q & A
Q. What are the primary metabolic pathways of exemestane leading to 17-Dihydroexemestane formation and inactivation?
Exemestane undergoes Phase I metabolism via hepatic CYP3A4 to form 17β-Dihydroexemestane (17-DHE), its active metabolite. Further inactivation occurs through glucuronidation by UGT2B17, forming 17β-Dihydroexemestane-17-O-β-D-glucuronide. Key methodologies to study this include:
- LC-MS/MS quantification of plasma metabolites (linear range: 1.0–40.0 ng/mL for exemestane, 0.5–15.0 ng/mL for 17-DHE and its glucuronide) to track conversion rates .
- Enzyme kinetic assays using human liver microsomes (HLM) to measure UGT2B17 activity, with glucuronide formation rates stratified by genotype (e.g., *1/*1: 100.2 pmol·min⁻¹·mg⁻¹ vs. *2/*2: 7.0 pmol·min⁻¹·mg⁻¹) .
Q. How can researchers accurately quantify this compound and its glucuronide metabolite in human plasma?
A validated LC-MS/MS method is optimal, featuring:
- Chromatographic separation with ultraperformance liquid chromatography to resolve 17-DHE and its glucuronide from parent compounds .
- Validation parameters : Linearity (R² > 0.99), precision (CV < 15%), and sensitivity (LOQ: 0.5 ng/mL) per FDA guidelines .
- Application example : In pharmacokinetic studies, 20.7% of exemestane converts to 17-DHE, with 29.0% inactivated via glucuronidation 24 hours post-dose .
Advanced Research Questions
Q. How do UGT2B17 genetic polymorphisms influence the glucuronidation efficiency of this compound, and what experimental approaches are optimal for studying this?
UGT2B17 deletions (*2/*2 genotype) reduce glucuronidation activity by ~93% compared to wild-type (*1/*1). Key methodologies include:
- Genotype-stratified HLM assays : Measure metabolite formation rates across UGT2B17 genotypes using 9.4 µM 17-DHE substrate .
- Real-time PCR : Quantify UGT2B17 mRNA expression relative to housekeeping genes (e.g., PPIA) in liver tissues .
- Statistical modeling : Compare activity rates (e.g., *1/*2 heterozygotes: 76.1 pmol·min⁻¹·mg⁻¹) to assess dose-response relationships .
Q. What methodological considerations are critical when designing in vitro studies to characterize the enzyme kinetics of this compound glucuronidation?
- Substrate concentration ranges : Use saturating vs. non-saturating concentrations to determine and . For UGT2B17, 17-DHE glucuronidation exhibits substrate inhibition at high concentrations .
- Control for confounding enzymes : Inhibit competing UGT isoforms (e.g., UGT2B15) with selective inhibitors to isolate UGT2B17 activity .
- Data normalization : Express activity as pmol·min⁻¹·mg⁻¹ protein to account for inter-individual variability in HLM preparation .
Q. How should researchers address discrepancies in metabolite recovery rates across exemestane pharmacokinetic studies?
- Standardize sampling times : Plasma collection at consistent intervals (e.g., 24 hours post-dose) to account for temporal metabolic shifts .
- Control for genetic variability : Stratify participants by UGT2B17 and CYP3A4 genotypes to isolate pharmacodynamic effects .
- Cross-validate assays : Compare LC-MS/MS results with alternative methods (e.g., immunoassays) to rule out technical artifacts .
Data Analysis and Interpretation
Q. What statistical models are appropriate for analyzing the relationship between UGT2B17 genotype and 17-DHE glucuronidation activity?
- Linear mixed-effects models : Adjust for covariates like age, sex, and concomitant medications .
- Non-parametric tests : Use Kruskal-Wallis for comparing activity across genotype groups (*1/*1, *1/*2, *2/*2) due to non-normal distributions .
- Power calculations : Ensure sufficient sample size to detect clinically relevant differences (e.g., ≥80% power for 20% activity reduction) .
Q. How can in vitro metabolic data be extrapolated to predict in vivo 17-DHE exposure in patients with UGT2B17 deletions?
- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate in vitro , , and genotype frequencies to simulate population-level metabolite exposure .
- In vitro-in vivo extrapolation (IVIVE) : Adjust HLM-derived clearance values using scaling factors (e.g., microsomal protein per gram liver) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
